2-Bromo-1,4-dichlorobenzene molecular weight and formula
2-Bromo-1,4-dichlorobenzene molecular weight and formula
The following technical guide is structured to serve as a comprehensive reference for researchers and process chemists utilizing 2-Bromo-1,4-dichlorobenzene . It moves beyond basic data to explore the compound's critical role as a regioselective scaffold in complex molecule synthesis.[1][2]
A Regioselective Scaffold for Orthogonal Cross-Coupling Strategies [1]
Executive Summary
2-Bromo-1,4-dichlorobenzene (CAS: 1435-50-3) is a tri-halogenated benzene derivative characterized by a unique reactivity profile.[1][3][4] Its utility stems from the electronic and steric differentiation between the C–Br and C–Cl bonds.[1] This "orthogonal reactivity" allows for sequential Palladium-catalyzed cross-coupling reactions, where the bromine atom can be selectively engaged in oxidative addition while preserving the chlorine substituents for subsequent transformations.[1] This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of this scaffold in drug discovery and agrochemical synthesis.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
The precise characterization of 2-Bromo-1,4-dichlorobenzene is fundamental for quality control in GMP environments.[1] The molecule exists as a low-melting solid or semi-solid at room temperature, requiring careful handling during weighing and transfer.[1]
Table 1: Core Physicochemical Data[1]
| Property | Value | Technical Note |
| IUPAC Name | 2-Bromo-1,4-dichlorobenzene | Also cited as 1-Bromo-2,5-dichlorobenzene |
| CAS Registry | 1435-50-3 | Primary identifier for regulatory filing |
| Molecular Formula | Halogen content dictates isotopic pattern in MS | |
| Molecular Weight | 225.89 g/mol | Monoisotopic mass: 223.88 Da |
| Melting Point | 32–36 °C | Low MP implies potential liquefaction in warm labs |
| Boiling Point | ~236 °C | High BP allows for high-temp reactions without loss |
| Density | 1.7 ± 0.1 g/cm³ | Significantly denser than water; bottom layer in extraction |
| Solubility | Organic Solvents | Soluble in DCM, EtOAc, THF; Insoluble in Water |
Synthetic Pathway & Manufacturing
The synthesis of 2-Bromo-1,4-dichlorobenzene is a classic example of controlled Electrophilic Aromatic Substitution (EAS).[1] The starting material, 1,4-dichlorobenzene, is symmetric, meaning all four available aromatic protons are chemically equivalent.[1] This simplifies the regiochemistry, as mono-bromination yields a single isomer.[1]
Mechanistic Insight
The reaction proceeds via the activation of molecular bromine (
-
Challenge: Over-bromination leads to 1,4-dibromo-2,5-dichlorobenzene.[1]
-
Control: Stoichiometry (0.66 – 1.0 eq of
) and temperature control are critical to favor the mono-brominated product.
Synthesis Workflow Diagram
The following diagram outlines the industrial preparation and purification logic.
Figure 1: Industrial synthesis workflow for 2-Bromo-1,4-dichlorobenzene via Lewis-acid catalyzed bromination.[1]
Reactivity: The Orthogonal Scaffold Strategy
The primary value of 2-Bromo-1,4-dichlorobenzene in drug development is its ability to undergo chemoselective cross-coupling .[1]
Bond Dissociation Energy (BDE) Hierarchy
The selectivity is governed by the bond strengths:
-
C–Br Bond: Weaker (~81 kcal/mol).[1] Undergoes fast oxidative addition to Pd(0).[1]
-
C–Cl Bond: Stronger (~96 kcal/mol).[1] Remains inert under mild conditions (e.g., Pd(PPh3)4, 80°C).[1]
Sequential Functionalization Protocol
Researchers can exploit this hierarchy to build non-symmetric biaryls or heterocycles.[1]
-
Step 1: Suzuki-Miyaura coupling at the C-Br site using mild catalysts.[1]
-
Step 2: Activation of the C-Cl sites using specialized ligands (e.g., Buchwald ligands like XPhos or RuPhos) at elevated temperatures.[1]
Figure 2: Sequential functionalization strategy utilizing the reactivity difference between Aryl-Br and Aryl-Cl bonds.
Detailed Experimental Protocols
Protocol A: Laboratory Synthesis of 2-Bromo-1,4-dichlorobenzene
Adapted from standard halogenation procedures [1, 7].[1]
Reagents:
-
Carbon Tetrachloride (
) or DCM (500 mL)[1] -
Aluminum Chloride (
), anhydrous (7.35 g)[1][5] -
Bromine (
) (105.6 g, 0.66 mol)[1][5]
Procedure:
-
Setup: Equip a 1L three-necked flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a caustic scrubber (to trap HBr gas).
-
Dissolution: Charge the flask with 1,4-dichlorobenzene and solvent. Stir until fully dissolved.
-
Activation: Add
in one portion. The mixture may darken slightly.[1][6] -
Bromination: Heat the mixture to 35°C. Add bromine dropwise over 2 hours. Note: The sub-stoichiometric amount of bromine (0.66 eq) is used to minimize di-bromo byproduct formation.[1]
-
Quench: Pour the reaction mixture into ice-water containing
(to reduce unreacted bromine). -
Extraction: Separate the organic layer.[1][6] Wash with water (2x) and brine (1x).[1] Dry over
.[1] -
Isolation: Evaporate the solvent. The crude product is purified by fractional distillation or recrystallization from ethanol to yield white crystals (Target MP: 32-36°C).[1]
Protocol B: Chemoselective Suzuki Coupling
Validating the scaffold utility [2, 5].
Objective: Selective arylation at the C2 position. Reagents:
Procedure:
-
Degas solvents with Argon for 30 minutes.[1]
-
Combine halide, boronic acid, and base in the reaction vessel.
-
Add Pd catalyst under Argon counter-flow.[1]
-
Heat to 80°C for 4-6 hours. Monitoring: TLC/HPLC should show consumption of the bromide starting material.[1] The C-Cl bonds remain intact under these conditions.[1]
-
Workup: Standard aqueous extraction and silica gel chromatography.
Safety & Handling (MSDS Summary)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335).[1]
-
Handling: Use in a fume hood.[1] The compound has a low melting point; if it melts in the container, it may resolidify as a solid block.[1] Gentle warming (water bath <40°C) can facilitate transfer.[1]
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents.[1]
References
-
PubChem. Compound Summary: 2-Bromo-1,4-dichlorobenzene (CID 15033). [Link][1][4]
-
ChemSrc. Physical Properties and CAS Data for 1435-50-3. [Link][1]
-
ResearchGate. Selective coupling reaction of 1-bromo-4-(bromomethyl)benzene and related di-halo arenes. [Link]
-
National Science Foundation (NSF). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. [Link][1]
Sources
- 1. 2-Bromo-1,4-dichlorobenzene | C6H3BrCl2 | CID 15033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 2-bromo-1,4-dichlorobenzene [stenutz.eu]
- 4. 2-Bromo-1,4-dichlorobenzene | 1435-50-3 | Benchchem [benchchem.com]
- 5. 2-Bromo-1,4-dichlorobenzene CAS#: 1435-50-3 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-BROMO-1,4-DICHLOROBENZENE | CAS 1435-50-3 [matrix-fine-chemicals.com]
- 8. 2-Bromo-1?4-dichlorobenzene – Biotuva Life Sciences [biotuva.com]
- 9. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
